molecular formula C14H12N4O5S B14776008 4-Oxo-4-[4-(pyrimidin-2-ylsulfamoyl)anilino]but-2-enoic acid

4-Oxo-4-[4-(pyrimidin-2-ylsulfamoyl)anilino]but-2-enoic acid

Cat. No.: B14776008
M. Wt: 348.34 g/mol
InChI Key: UEFKXNDLVFKRPS-UHFFFAOYSA-N
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Description

4-Oxo-4-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)but-2-enoic acid is a complex organic compound that features a combination of functional groups, including a pyrimidinyl sulfonamide moiety and a butenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)but-2-enoic acid typically involves multiple steps:

    Formation of the Pyrimidinyl Sulfonamide Intermediate: This step involves the reaction of pyrimidine-2-amine with sulfonyl chloride in the presence of a base such as triethylamine to form the pyrimidinyl sulfonamide intermediate.

    Coupling with 4-Aminobenzene: The intermediate is then coupled with 4-aminobenzene under acidic conditions to form the sulfonamide derivative.

    Formation of the Butenoic Acid Backbone: The final step involves the reaction of the sulfonamide derivative with maleic anhydride in the presence of a catalyst to form the butenoic acid backbone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)but-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and pyrimidinyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted sulfonamides or pyrimidinyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Oxo-4-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)but-2-enoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-4-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)butanoic acid: Similar structure but with a butanoic acid backbone instead of but-2-enoic acid.

    4-Oxo-4-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)pentanoic acid: Similar structure but with a pentanoic acid backbone.

Uniqueness

4-Oxo-4-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)but-2-enoic acid is unique due to its combination of a pyrimidinyl sulfonamide moiety and a butenoic acid backbone, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H12N4O5S

Molecular Weight

348.34 g/mol

IUPAC Name

4-oxo-4-[4-(pyrimidin-2-ylsulfamoyl)anilino]but-2-enoic acid

InChI

InChI=1S/C14H12N4O5S/c19-12(6-7-13(20)21)17-10-2-4-11(5-3-10)24(22,23)18-14-15-8-1-9-16-14/h1-9H,(H,17,19)(H,20,21)(H,15,16,18)

InChI Key

UEFKXNDLVFKRPS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O

Origin of Product

United States

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